4'-Methoxy dibenzoylmethane-2-carboxylic acid
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Overview
Description
4’-Methoxy dibenzoylmethane-2-carboxylic acid is an organic compound with the molecular formula C17H14O5 It is characterized by the presence of a methoxy group attached to a dibenzoylmethane backbone, with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy dibenzoylmethane-2-carboxylic acid typically involves the condensation of methoxy-substituted benzaldehyde with acetophenone derivatives under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of 4’-Methoxy dibenzoylmethane-2-carboxylic acid may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxy dibenzoylmethane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4’-Methoxy dibenzoylmethane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Methoxy dibenzoylmethane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
4-Methoxybenzoic acid: Shares the methoxy group but lacks the dibenzoylmethane structure.
Dibenzoylmethane: Lacks the methoxy and carboxylic acid groups but shares the core structure.
Uniqueness: 4’-Methoxy dibenzoylmethane-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its reactivity, while the carboxylic acid group provides additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
99762-40-0 |
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Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-3-oxopropanoyl]benzoic acid |
InChI |
InChI=1S/C17H14O5/c1-22-12-8-6-11(7-9-12)15(18)10-16(19)13-4-2-3-5-14(13)17(20)21/h2-9H,10H2,1H3,(H,20,21) |
InChI Key |
OHWCWTZNVDCVPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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